In-Depth Technical Guide: Molecular Weight and Exact Mass Analysis of 4-Hydroxy-1-methylpiperidin-2-one
In-Depth Technical Guide: Molecular Weight and Exact Mass Analysis of 4-Hydroxy-1-methylpiperidin-2-one
Executive Summary & Chemical Identity
4-Hydroxy-1-methylpiperidin-2-one (CAS: 906514-05-4) [1] is a highly functionalized N-heterocyclic compound frequently utilized as a specialized scaffold in drug discovery and synthetic chemistry. Because it possesses multiple functional groups—a basic tertiary amine, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting lactam carbonyl—precise analytical characterization is critical.
In pharmaceutical development, distinguishing this specific molecule from complex biological matrices or synthetic byproducts relies heavily on High-Resolution Mass Spectrometry (HRMS). This guide details the fundamental mass properties of 4-hydroxy-1-methylpiperidin-2-one, the physical causality behind its exact mass, and a self-validating analytical workflow for its definitive identification.
The Physics of Exact Mass vs. Molecular Weight
A common pitfall in analytical chemistry is conflating molecular weight (average mass) with exact mass (monoisotopic mass).
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Molecular Weight (129.159 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes of each element. It is the macroscopic value used by chemists for stoichiometric calculations, reaction scaling, and bulk formulation.
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Exact Mass (129.078979 Da): This is the calculated mass of the molecule based strictly on the most abundant, stable isotope of each constituent element (e.g., ^12C, ^1H, ^14N, ^16O) [2]. In HRMS, the exact mass is the fundamental metric used to determine the empirical formula of a single ion in the gas phase.
Quantitative Data Summaries
Table 1: Physicochemical Parameters of 4-Hydroxy-1-methylpiperidin-2-one
| Parameter | Value | Analytical Relevance |
| Chemical Formula | C6H11NO2 | Core elemental composition |
| Molecular Weight | 129.159 g/mol | Stoichiometric calculations & synthesis scaling |
| Exact (Monoisotopic) Mass | 129.078979 Da | HRMS identification & formula generation |
| [M+H]+ Exact Mass | 130.086804 Da | Positive Electrospray Ionization (ESI+) target |
| Nominal Mass | 129 Da | Low-resolution MS (e.g., single quadrupole) target |
Table 2: Monoisotopic Mass Calculation Breakdown (C6H11NO2)
| Element | Isotope | Exact Mass (Da) | Count | Total Mass Contribution (Da) |
| Carbon | ^12C | 12.000000 | 6 | 72.000000 |
| Hydrogen | ^1H | 1.007825 | 11 | 11.086075 |
| Nitrogen | ^14N | 14.003074 | 1 | 14.003074 |
| Oxygen | ^16O | 15.994915 | 2 | 31.989830 |
| Total | 129.078979 |
Note: The exact mass of the protonated adduct [M+H]+ is calculated by adding the mass of a bare proton (1.007276 Da) to the neutral exact mass, yielding 130.086255 Da (commonly rounded to 130.0863 Da in instrument software).
Analytical Causality: Why Exact Mass Matters
Relying on nominal mass (129 Da) is insufficient for definitive identification due to isobaric interference . For example, a completely different molecule with the formula C7H15NO also possesses a nominal mass of 129 Da. However, the exact mass of C7H15NO is 129.1154 Da.
The difference between C6H11NO2 (129.0789 Da) and C7H15NO (129.1154 Da) is approximately 36.5 mDa (millidaltons) . A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, easily resolves this mass defect, proving causality between the measured mass and the specific C6H11NO2 empirical formula.
Self-Validating Protocol: LC-HRMS Workflow
To ensure rigorous, E-E-A-T compliant data generation, the following step-by-step methodology incorporates built-in validation mechanisms (blanks and lock mass calibration) to eliminate false positives and instrumentation drift.
Step-by-Step Methodology
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Sample Preparation & Matrix Management:
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Action: Dilute the analyte to 1 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Preparing the sample in conditions matching the initial mobile phase prevents peak broadening and solvent-induced retention shifts. Formic acid acts as a proton source, pre-ionizing the basic piperidine nitrogen to maximize ESI+ sensitivity.
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System Suitability Test (SST) & Blank Verification:
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Action: Inject a double-blank (solvent only) followed by a reference standard.
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Causality (Self-Validation): The double-blank ensures the LC system and ESI source are free of carryover from previous runs, establishing a true baseline. This validates that any subsequent m/z 130.0863 signal is endogenous to the sample injection.
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Chromatographic Separation:
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Action: Elute using a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
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Causality: The highly polar nature of the hydroxylated piperidinone requires starting with highly aqueous conditions to ensure adequate retention. Separation prior to MS detection minimizes ion suppression from co-eluting matrix components.
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High-Resolution Mass Spectrometry & Lock Mass Calibration:
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Action: Acquire data in ESI+ mode. Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock mass.
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Causality: Environmental fluctuations cause mass drift. The lock mass provides real-time, internal mass axis correction, ensuring the mass error remains strictly below 5 ppm.
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Data Processing & Mass Defect Analysis:
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Action: Extract the chromatogram for m/z 130.0863 using a narrow ± 5 ppm window.
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Causality: A narrow extraction window filters out chemical noise and isobaric species, guaranteeing high specificity.
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Figure 1: Self-validating LC-HRMS workflow for exact mass verification.
Structural Elucidation via MS/MS Fragmentation
While exact mass confirms the empirical formula, structural isomers (such as pipecolic acid, which shares the identical C6H11NO2 formula [2]) will yield the exact same parent mass. To unambiguously differentiate 4-hydroxy-1-methylpiperidin-2-one from its isomers, Collision-Induced Dissociation (CID) is employed to map its unique structural connectivity.
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Primary Fragmentation: The protonated parent ion ([M+H]+, m/z 130.0863) readily undergoes a neutral loss of water (-18.0106 Da) originating from the C4 hydroxyl group. This yields a highly stable, conjugated product ion at m/z 112.0757.
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Secondary Fragmentation: Subsequent ring opening and the loss of carbon monoxide (-27.9949 Da) from the C2 lactam position generates a secondary diagnostic fragment at m/z 84.0808.
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 4-hydroxy-1-methylpiperidin-2-one.
